Home > Products > Building Blocks P4055 > 3-Pyrrolidinyl acetate hydrochloride
3-Pyrrolidinyl acetate hydrochloride - 1219949-49-1

3-Pyrrolidinyl acetate hydrochloride

Catalog Number: EVT-1684360
CAS Number: 1219949-49-1
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.62 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Example 1: In the synthesis of the calcium antagonist YM-09730-5, the 3-pyrrolidinyl acetate core was constructed through a cyclizing Michael addition of 3-aminocrotonate to a benzylidene acetoacetate derivative. []

Example 2: For the synthesis of (9s)-N-methyl-3-azabicyclo[3.3.1]nonan-9-yl (cyclopentyl)(hydroxy)(2-thienyl)acetate hydrochloride, a potent muscarinic receptor antagonist, researchers utilized a multi-step approach involving the construction of the bicyclic ring system followed by the introduction of the acetate side chain. []

Molecular Structure Analysis

Example: The synthesis of ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate derivatives involved a one-pot cyclocondensation reaction between diethyl 3-oxopentanedioate, aryl aldehydes, and hydroxylamine hydrochloride catalyzed by an azolium salt. This efficient multicomponent reaction highlights the versatility of the 3-pyrrolidinyl acetate core as a synthetic intermediate. []

Mechanism of Action

Example 1: (2′S,3′S,4′R)‐2′‐Carboxy‐4′‐(2‐diazo‐1‐oxo‐3,3,3‐trifluoropropyl)‐3′‐pyrrolidinyl acetate (DZKA), a photolabile kainate derivative, acts as a photoaffinity ligand for the kainate subtype of glutamate receptors. Upon UV irradiation, DZKA covalently binds to the receptor, leading to irreversible inhibition. This property makes DZKA a valuable tool for studying the structure and function of kainate receptors. []

Example 2: YM-09730-5, a calcium antagonist, exerts its effect by blocking L-type calcium channels. []

Physical and Chemical Properties Analysis

Example: The lipophilicity of N-[(1-butyl-2-pyrrolidinyl)methyl]-2-methyl-5-sulfamoyl-2,3- dihydrobenzofuran-7-carboxamide hydrochloride, a substituted benzamide derivative, was significantly enhanced compared to sulpiride, as indicated by its higher octanol-water partition coefficient. This enhanced lipophilicity contributed to its improved brain penetration and pharmacokinetic profile. []

Applications

Example 1: Researchers have explored the potential of kainate receptor ligands, such as DZKA, as neuroprotective agents for treating conditions like epilepsy and stroke. []

Example 2: The development of potent and long-acting calcium antagonists, like YM-09730-5, has been crucial in treating cardiovascular diseases such as hypertension and angina. []

Example 3: The discovery of muscarinic receptor antagonists, like (9s)-N-methyl-3-azabicyclo[3.3.1]nonan-9-yl (cyclopentyl)(hydroxy)(2-thienyl)acetate hydrochloride, has paved the way for treating conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder. []

(2′S,3′S,4′R)-2′-Carboxy-4′-(2-diazo-1-oxo-3,3,3-trifluoropropyl)-3′-pyrrolidinyl Acetate (DZKA)

Compound Description: DZKA is a photolabile trifluoromethyldiazoketone derivative of kainate (KA), designed as a potential irreversible inhibitor of the high-affinity KA site on rat forebrain synaptic plasma membranes (SPMs) . It acts preferentially at KA receptors as a weak agonist, with minimal activity at AMPA or NMDA sites at low concentrations .

Relevance: DZKA is structurally related to 3-pyrrolidinyl acetate hydrochloride through the presence of a pyrrolidinyl acetate core. The key difference lies in the presence of a 2′-carboxy and a photolabile 4′-(2-diazo-1-oxo-3,3,3-trifluoropropyl) substituent on the pyrrolidine ring in DZKA, which contribute to its specific binding properties and photoactivatable nature .

(3S)-1-Benzyl-3-pyrrolidinyl Methyl (4S)-2,6-Dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Hydrochloride (YM-09730-5)

Compound Description: YM-09730-5 is a potent and long-acting calcium antagonist . It has been labeled with carbon-14 and deuterium for research purposes .

Relevance: This compound shares a structural similarity with 3-pyrrolidinyl acetate hydrochloride through the presence of a substituted pyrrolidine ring. In YM-09730-5, the pyrrolidine ring is substituted at the 1 and 3 positions, with a benzyl group and a methyl (4S)-2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate group, respectively. This compound highlights the diversity of chemical modifications possible on the pyrrolidine ring while still retaining biological activity .

trans-N-(1-Benzyl-4-methyl-3-pyrrolidinyl)-5-chloro-2-methoxy-4-methylaminobenzamide Hydrochloride

Compound Description: This compound's crystal structure exhibits an intramolecular hydrogen bond between the amide nitrogen and the methoxy oxygen .

Relevance: This compound is structurally similar to 3-pyrrolidinyl acetate hydrochloride due to the presence of a substituted pyrrolidine ring as a core structure. In this case, the pyrrolidine ring is further modified with a benzyl group, a methyl group, and ultimately linked to a benzamide derivative. This example illustrates how modifications to the pyrrolidine scaffold can be used to generate diverse chemical entities with potential biological activities .

N-[(2RS,3SR)-1-Benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-methylaminobenzamide Hydrochloride (YM-09151-1)

Compound Description: YM-09151-1 is a neuroleptic drug with antipsychotic activity . It exhibits a folded conformation of the pyrrolidine side chain stabilized by an intramolecular hydrogen bond .

1-(4-Fluoro-3-methyl phenyl)-2-(1-pyrrolidinyl) pentan-1-one Hydrochloride (4-F-3-Methyl-α-PVP Hydrochloride)

Compound Description: This compound is an analog of the synthetic cathinone 1-(4-fluorophenyl)-2-(1-pyrrolidinyl) pentan-1-one (4-F-α-PVP) . It was successfully identified using a combination of techniques, including EI-MS, GC-MS, ESI-HRMS, UPLC-HRMS/MS, NMR, ion chromatography, and FTIR .

Relevance: 4-F-3-Methyl-α-PVP hydrochloride is structurally related to 3-pyrrolidinyl acetate hydrochloride due to the shared pyrrolidine ring. The difference lies in the presence of a 1-(4-fluoro-3-methyl phenyl)-2-pentanone substituent on the nitrogen atom in 4-F-3-Methyl-α-PVP hydrochloride. This comparison highlights how changes in substituents attached to the nitrogen of the pyrrolidine ring can lead to significant variations in pharmacological activity .

3-[2-(Dimethylaminomethyl)cyclohexyl]phenyl Acetate Hydrochloride

Compound Description: This compound was synthesized from tramadol hydrochloride by a series of chemical reactions including dehydroxylation, demethylation and acetylation .

Relevance: This compound can be considered as a distantly related compound to 3-pyrrolidinyl acetate hydrochloride. Although it doesn’t directly contain the pyrrolidine ring, both compounds share a common motif of an acetate group connected to a cyclic structure, with an amine group present in the molecule. This comparison highlights the potential for exploring structural variations around the acetate and amine functional groups for developing novel compounds .

3-Hydroxymethyl N-methyl Piperidine (4-Chlorophenoxy) Acetate Hydrochloride

Compound Description: This compound, when administered chronically, reduces food intake and weight gain in obese rats . This effect is accompanied by an increase in free fatty acid concentration .

Relevance: This compound exhibits structural similarity to 3-pyrrolidinyl acetate hydrochloride, specifically through the presence of a piperidine ring with a 3-hydroxymethyl and N-methyl substituent, connected to an acetate group further substituted with a 4-chlorophenoxy moiety. This compound underscores the potential of exploring derivatives of cyclic amines linked to acetate groups for discovering new therapeutic agents, particularly in the context of metabolic disorders .

2-(Dialkylamino)ethyl 2-((Thiophen-3-yl)methoxy) Acetate Hydrochloride

Compound Description: This series of compounds demonstrated learning and memory facilitation in mice .

Relevance: While not directly containing a pyrrolidine ring, this group of compounds bears structural resemblance to 3-pyrrolidinyl acetate hydrochloride due to the presence of a dialkylaminoethyl acetate motif. The difference lies in the substitution on the acetate group, where a (thiophen-3-yl)methoxy group is present. This comparison highlights the importance of the acetate group and the potential for exploring different substituents in that position for modulating biological activity .

(9s)-N-Methyl-3-azabicyclo[3.3.1]nonan-9-yl (Cyclopentyl)(hydroxy)(2-thienyl)Acetate Hydrochloride

Compound Description: This compound displays enhanced potency as a muscarinic receptor antagonist .

Relevance: While not containing the same pyrrolidine ring, this compound shares a structural resemblance to 3-pyrrolidinyl acetate hydrochloride. Both feature a nitrogen-containing heterocycle linked to an acetate group. The difference lies in the complexity and substitution pattern of the heterocyclic ring. This example underscores the importance of exploring various nitrogen-containing ring systems in conjunction with an acetate moiety for discovering compounds with potential therapeutic applications .

1-(2,3-Dimethyl-4-methoxyphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone Hydrochloride (AD-2239)

Compound Description: AD-2239 is a centrally acting muscle relaxant that has shown potential advantages over existing muscle relaxants . It exhibits potent muscle relaxant properties in various animal models, surpassing the effects of tolperisone, eperisone, diazepam, and baclofen .

Relevance: AD-2239 is structurally analogous to 3-pyrrolidinyl acetate hydrochloride, sharing a common pyrrolidine ring structure. The difference lies in the presence of a 1-(2,3-dimethyl-4-methoxyphenyl)-2-methyl-1-propanone substituent on the nitrogen atom in AD-2239. This comparison highlights the significant impact of modifying the substituents attached to the pyrrolidine ring on the resulting pharmacological activity .

(+/-)-4'-Ethyl-2-methyl-3-(1-pyrrolidinyl)propiophenone Hydrochloride (HY-770)

Compound Description: HY-770 is a newly developed muscle-relaxing agent . Its degradation kinetics and pathways were extensively studied in aqueous solutions .

Relevance: HY-770 and 3-pyrrolidinyl acetate hydrochloride share a common structural feature: a substituted pyrrolidine ring. The difference lies in the presence of a 4'-ethyl-2-methylpropiophenone substituent on the nitrogen atom in HY-770. This comparison underscores how different substituents on the pyrrolidine ring can influence the stability and metabolic fate of the compound .

trans-2-(1-Pyrrolidinyl)cyclohexyl-3-pentyloxycarbanilate Hydrochloride (Pentacaine)

Compound Description: Pentacaine is a novel local anesthetic agent . A GC/MS method was developed to quantify pentacaine in various biological samples .

N-[(1-Butyl-2-pyrrolidinyl)methyl]-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide Hydrochloride

Compound Description: This lipophilic substituted benzamide demonstrates enhanced penetration through the gastrointestinal membrane and/or the blood-brain barrier compared to sulpiride . Its pharmacokinetic profile suggests potential advantages in achieving therapeutic concentrations in the central nervous system .

2',4',6'-Trimethoxy-4-(pyrrolidinyl)butyrophenone Hydrochloride (Buflomedil Hydrochloride)

Compound Description: Buflomedil hydrochloride is commonly used in pharmaceutical formulations and can be analyzed using reversed-phase ion-pair high-performance liquid chromatography .

Properties

CAS Number

1219949-49-1

Product Name

3-Pyrrolidinyl acetate hydrochloride

IUPAC Name

pyrrolidin-3-yl acetate;hydrochloride

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

InChI

InChI=1S/C6H11NO2.ClH/c1-5(8)9-6-2-3-7-4-6;/h6-7H,2-4H2,1H3;1H

InChI Key

PFYOOYCOQZYSJW-UHFFFAOYSA-N

SMILES

CC(=O)OC1CCNC1.Cl

Canonical SMILES

CC(=O)OC1CCNC1.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.